2-Amino-5-fluorobenzaldehyde

Description

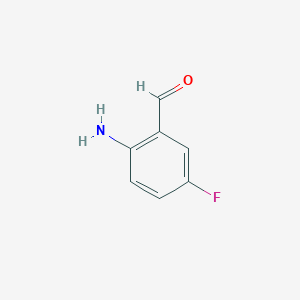

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCVNTNJULWFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577766 | |

| Record name | 2-Amino-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146829-56-3 | |

| Record name | 2-Amino-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-fluorobenzaldehyde: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 2-Amino-5-fluorobenzaldehyde (CAS No. 146829-56-3), a key building block in synthetic organic chemistry, with a particular focus on its applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Properties and Data

This compound is a substituted aromatic aldehyde that serves as a versatile precursor in the synthesis of a wide range of heterocyclic compounds. Its chemical structure, featuring an amino group and a fluorine atom on the benzaldehyde scaffold, imparts unique reactivity and makes it a valuable intermediate in medicinal chemistry.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 146829-56-3 | [1][2][3] |

| Molecular Formula | C₇H₆FNO | [2][3] |

| Molecular Weight | 139.13 g/mol | [2][3] |

| Appearance | Yellow to brown or red solid | [2] |

| Boiling Point | 260 °C (predicted) | [1][3] |

| Density | 1.293 g/cm³ (predicted) | [1][3] |

| Flash Point | 111 °C | [1][3] |

| Melting Point | Not available | [2] |

| Solubility | Not available | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and effective approach involves the reduction of the corresponding nitro compound, 2-nitro-5-fluorobenzaldehyde.

Synthesis of this compound from 2-Nitro-5-fluorobenzaldehyde

This protocol details the reduction of 2-nitro-5-fluorobenzaldehyde to this compound using a standard reducing agent like sodium dithionite.

Materials:

-

2-Nitro-5-fluorobenzaldehyde

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium carbonate (Na₂CO₃)

-

Methanol

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Prepare an aqueous solution containing sodium dithionite (Na₂S₂O₄) and sodium carbonate (Na₂CO₃).

-

Dissolve 2-nitro-5-fluorobenzaldehyde in methanol.

-

Add the methanolic solution of 2-nitro-5-fluorobenzaldehyde dropwise to the aqueous solution of the reducing agents at a controlled temperature (e.g., 45 °C).

-

After the addition is complete, heat the reaction mixture (e.g., to 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with dichloromethane (CH₂Cl₂).

-

Combine the organic phases, wash with water, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a yellow solid.

Applications in Drug Development

This compound is a critical starting material for the synthesis of various heterocyclic scaffolds that form the core of many therapeutic agents. Its primary application lies in the synthesis of quinazolines and quinazolinones, which are known to exhibit a broad spectrum of biological activities, including kinase inhibition.

Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This compound serves as a key building block for the synthesis of potent and selective kinase inhibitors.

Notably, this compound is utilized in the development of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase involved in various cellular processes, including metabolism, cell proliferation, and apoptosis. Aberrant GSK-3β activity has been linked to neurodegenerative diseases like Alzheimer's, bipolar disorder, and some cancers.

Furthermore, this compound is a precursor for the synthesis of Tropomyosin receptor kinase (Trk) inhibitors. Trk kinases are a family of receptor tyrosine kinases that are attractive targets for cancer therapy, as fusions involving the NTRK genes that encode for Trks are oncogenic drivers in a variety of tumors.[4][5][6]

Synthesis of a Quinazoline-Based Kinase Inhibitor

The following workflow illustrates the synthesis of a generic quinazoline-based kinase inhibitor from this compound, showcasing its utility in constructing complex, biologically active molecules.

Role in Targeting the GSK-3β Signaling Pathway

The kinase inhibitors synthesized from this compound can modulate the GSK-3β signaling pathway. This pathway is a central hub in cellular communication, and its inhibition can have therapeutic effects in various diseases.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and role in drug development, serving as a resource for researchers in the field.

References

- 1. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRK inhibitors in TRK fusion-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5-fluorobenzaldehyde molecular weight and formula

An In-depth Technical Guide to 2-Amino-5-fluorobenzaldehyde

Introduction

This compound is an aromatic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring an aldehyde, a primary amine, and a fluorine atom on the benzene ring, provides multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and a representative analytical workflow, tailored for researchers and professionals in drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 146829-56-3[1][2] |

| Molecular Formula | C₇H₆FNO[1][2][3] |

| Molecular Weight | 139.13 g/mol [1][3][4] |

| Appearance | Yellow to brown or red solid[1] |

| Boiling Point | ~260 °C[1][2][3] |

| Density | ~1.293 g/cm³[1][2][3] |

| Flash Point | 111 °C[2][3] |

| Refractive Index | 1.609[1][3] |

| Storage Conditions | Store in freezer (below -20°C), under an inert atmosphere, and in a dark space.[1][4] |

Experimental Protocols

Synthesis of this compound via Oxidation

A common method for the synthesis of this compound involves the oxidation of the corresponding benzyl alcohol. The following is a generalized protocol based on the oxidation of benzyl alcohol derivatives.[3]

Materials:

-

(2-Amino-5-fluorophenyl)methanol (1 equivalent)

-

Manganese (IV) oxide (MnO₂) (2.1 equivalents)

-

Dichloromethane (CH₂Cl₂) (0.4 M solution)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Silica gel for column chromatography

-

n-hexane and ethyl acetate (for elution)

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Dissolve (2-Amino-5-fluorophenyl)methanol (1 eq.) in dichloromethane to a concentration of 0.4 M in a round-bottom flask.

-

Under an inert atmosphere of argon, add activated manganese (IV) oxide (2.1 eq.) to the solution.

-

Stir the resulting suspension vigorously at room temperature for 48 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese oxide.

-

Wash the filter cake with additional dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography, using a gradient of n-hexane and ethyl acetate as the eluent, to obtain pure this compound.

Caption: Oxidation of (2-Amino-5-fluorophenyl)methanol.

Analytical Workflow: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of synthesized compounds. The following outlines a general workflow for developing an HPLC method for this compound.

Objective: To separate and quantify this compound from potential impurities and starting materials.

Typical HPLC System:

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 75 mm, 3.5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 5 mM ammonium formate in water) and an organic solvent (e.g., methanol or acetonitrile). The ratio is optimized to achieve adequate separation.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detector set at the wavelength of maximum absorbance (λmax) for the analyte.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

-

Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

-

Method Development: Inject a sample and optimize the mobile phase composition (isocratic or gradient elution) to achieve good peak shape and resolution between the main product peak and any impurity peaks.

-

Analysis: Once the method is optimized, inject the calibration standards followed by the sample to be analyzed.

-

Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method) or by using the calibration curve for absolute quantification.

Caption: General workflow for chromatographic analysis.

References

Spectroscopic Profile of 2-Amino-5-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-fluorobenzaldehyde (C₇H₆FNO), a valuable building block in organic synthesis and pharmaceutical development. A thorough understanding of its spectroscopic characteristics is essential for identity confirmation, purity assessment, and quality control. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is based on established principles of spectroscopy and computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-α | ~9.8 | Singlet | - | Aldehyde (-CHO) |

| H-6 | ~7.3 | Doublet of doublets | ~8.8, ~3.0 | Aromatic CH |

| H-3 | ~7.1 | Doublet of doublets | ~8.8, ~4.5 | Aromatic CH |

| H-4 | ~6.8 | Triplet of doublets | ~8.8, ~3.0 | Aromatic CH |

| NH₂ | ~4.5 | Broad Singlet | - | Amino (-NH₂) |

| Solvent: CDCl₃, Reference: TMS (0.00 ppm) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) |

| C-α | ~191 |

| C-5 | ~158 (d, J ≈ 240 Hz) |

| C-2 | ~148 |

| C-6 | ~120 (d, J ≈ 23 Hz) |

| C-1 | ~118 |

| C-4 | ~117 (d, J ≈ 22 Hz) |

| C-3 | ~115 (d, J ≈ 8 Hz) |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2850-2750 | Medium | Aldehyde C-H stretch |

| 1700-1680 | Strong | C=O stretch (aldehyde) |

| 1620-1580 | Strong | C=C stretch (aromatic) and N-H bend |

| 1250-1200 | Strong | C-F stretch |

| 1350-1250 | Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.[1]

Table 4: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 140.05061 |

| [M+Na]⁺ | 162.03255 |

| [M-H]⁻ | 138.03605 |

| [M]⁺ | 139.04278 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Parameters:

-

Pulse Angle: 45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of about 1-10 µg/mL.

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Procedure:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The sample is ionized to produce charged molecules (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

-

The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship for spectral interpretation.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical framework for the interpretation of spectroscopic data.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Amino-5-fluorobenzaldehyde, a crucial building block in pharmaceutical and chemical synthesis. Understanding these properties is paramount for optimizing reaction conditions, developing robust purification methods, formulating stable products, and ensuring reliable experimental outcomes. While specific quantitative data for this compound is not extensively published, this document outlines the necessary experimental protocols for its determination and provides guidance on its handling and storage based on available safety and chemical information.

Core Properties and Handling Recommendations

This compound is a yellow to brown solid with a molecular weight of 139.13 g/mol .[1][2] Safety data sheets and supplier information indicate that the compound may be air-sensitive and should be handled with care.[3][4]

Recommended Storage Conditions: For optimal stability, this compound should be stored in a freezer at temperatures below -20°C, under an inert atmosphere, and protected from light.[1][2] These precautions suggest potential sensitivity to oxidation, thermal degradation, and photodegradation.

Solubility Profile

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Water | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |

| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |

| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |

| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to a be determined | Gravimetric/UV-Vis |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol describes a standard gravimetric method for determining the solubility of a solid compound in a given solvent.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Thermostatic shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

-

Pre-weighed evaporation dish

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed (W1) clean, dry evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtered solution (W2).

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be well below the boiling point of the solute.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dry solute (W3). Repeat the drying and weighing cycles until a constant weight is achieved.

-

Calculation:

-

Weight of the dissolved solute = W3 - W1

-

Volume of the solvent collected can be determined from the weight of the solvent (W2 - W3) and its density at the experimental temperature.

-

Solubility (g/L) = (Weight of dissolved solute / Volume of solvent collected in L)

Stability Profile

The stability of this compound is a critical parameter, especially in the context of drug development where intermediates and active pharmaceutical ingredients (APIs) must meet stringent purity and degradation standards.[5][6] Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[5][7]

Table 2: Stability Testing Protocol and Data for this compound

| Condition | Time Points | Parameter | Specification | Results |

| Long-Term | 0, 3, 6, 9, 12, 18, 24, 36 months | Appearance | Yellow to brown solid | Data to be determined |

| 25°C ± 2°C / 60% RH ± 5% RH | Assay (%) | ≥ 98.0% | Data to be determined | |

| Degradation Products (%) | Report any impurity > 0.1% | Data to be determined | ||

| Intermediate | 0, 6, 9, 12 months | Appearance | Yellow to brown solid | Data to be determined |

| 30°C ± 2°C / 65% RH ± 5% RH | Assay (%) | ≥ 98.0% | Data to be determined | |

| Degradation Products (%) | Report any impurity > 0.1% | Data to be determined | ||

| Accelerated | 0, 3, 6 months | Appearance | Yellow to brown solid | Data to be determined |

| 40°C ± 2°C / 75% RH ± 5% RH | Assay (%) | ≥ 98.0% | Data to be determined | |

| Degradation Products (%) | Report any impurity > 0.1% | Data to be determined | ||

| Photostability | Exposed vs. Control | Appearance | No significant change | Data to be determined |

| (ICH Q1B) | Assay (%) | No significant change | Data to be determined | |

| Degradation Products (%) | No significant formation | Data to be determined |

Experimental Protocol for Stability Assessment

This protocol outlines a general procedure for assessing the stability of this compound under various environmental conditions.

Objective: To evaluate the stability of this compound under conditions of temperature, humidity, and light to establish its re-test period or shelf life and recommended storage conditions.

Materials:

-

This compound (at least three representative batches)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate sample containers that mimic the proposed storage and distribution packaging

-

Analytical instrumentation for purity and degradation product analysis (e.g., HPLC, GC, LC-MS)

Procedure:

-

Sample Preparation and Storage:

-

Package samples of this compound in the chosen container-closure system.

-

Place the packaged samples in stability chambers set to the conditions outlined in Table 2 (Long-Term, Intermediate, and Accelerated).

-

For photostability testing, expose the samples to a light source according to ICH Q1B guidelines, alongside a control sample protected from light.

-

-

Time Point Testing:

-

At each specified time point, withdraw samples from the stability chambers.

-

Analyze the samples for key parameters, including:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantitative determination of the amount of this compound remaining, typically by a validated chromatographic method (e.g., HPLC).

-

Degradation Products: Identification and quantification of any impurities or degradation products that have formed.

-

-

-

Data Evaluation:

-

Compile the data from all time points and conditions.

-

Evaluate any significant changes in the tested parameters. A "significant change" is generally defined as a failure to meet the established specifications.

-

If a significant change occurs during accelerated testing, intermediate testing should be conducted.[8]

-

The data will be used to establish the degradation profile of the compound and to determine its shelf life and appropriate storage conditions.

-

Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound like this compound.

Caption: Workflow for Solubility and Stability Testing.

Conclusion

This guide provides a framework for researchers and drug development professionals to systematically evaluate the solubility and stability of this compound. While specific published data is sparse, the provided protocols for experimental determination and the logical workflow offer a clear path forward. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for the successful application of this compound in research and development.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 146829-56-3|this compound|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. ICH Official web site : ICH [ich.org]

- 6. humiditycontrol.com [humiditycontrol.com]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. pharmabeginers.com [pharmabeginers.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-5-fluorobenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. This document details a viable synthetic pathway, experimental protocols, and a thorough analysis of its spectroscopic properties to aid researchers in its preparation and quality control.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₇H₆FNO. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Weight | 139.13 g/mol |

| Appearance | Yellow to brown or red solid |

| Boiling Point | 259.9 ± 25.0 °C (Predicted) |

| Density | 1.293 ± 0.06 g/cm³ (Predicted) |

| Flash Point | 111 °C |

| Refractive Index | 1.609 |

Synthesis of this compound

A robust and efficient method for the synthesis of this compound is the oxidation of the corresponding benzyl alcohol, (2-Amino-5-fluorophenyl)methanol. This precursor is commercially available, streamlining the synthetic process. The oxidation is typically achieved using manganese dioxide (MnO₂) in a suitable organic solvent.

A plausible reaction scheme is the oxidation of (2-amino-5-fluorophenyl)methanol. A general procedure for similar transformations involves the use of manganese dioxide (MnO₂) as the oxidizing agent.[1]

Synthetic Pathway

The synthesis of this compound can be logically approached through the oxidation of its corresponding alcohol precursor. This method is widely used for the preparation of aldehydes from primary alcohols due to its generally mild conditions and good yields.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Oxidation of (2-Amino-5-fluorophenyl)methanol

This protocol is based on a general procedure for the oxidation of (2-aminophenyl)methanols to 2-aminobenzaldehydes.[1]

Materials:

-

(2-Amino-5-fluorophenyl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Anhydrous diethyl ether (or other suitable solvent like dichloromethane)

-

Celite or a similar filter aid

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a stirred suspension of activated manganese dioxide (approximately 4 molar equivalents) in anhydrous diethyl ether, add a solution of (2-Amino-5-fluorophenyl)methanol (1 molar equivalent) in anhydrous diethyl ether dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, filter the mixture through a pad of Celite to remove the manganese dioxide.

-

Wash the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.[1]

Characterization Data

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections provide key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (400 MHz, CDCl₃): [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.80 (approx.) | s | 1H | -CHO |

| 7.44 (approx.) | d | 1H | Ar-H |

| 7.25 (approx.) | dd | 1H | Ar-H |

| 6.61 (approx.) | d | 1H | Ar-H |

| 6.14 (approx.) | br s | 2H | -NH₂ |

¹³C NMR (100 MHz, CDCl₃): [2]

| Chemical Shift (δ) ppm | Assignment |

| 192.9 (approx.) | C=O |

| 148.4 (approx.) | C-NH₂ |

| 135.3 (approx.) | Ar-C |

| 134.3 (approx.) | Ar-C |

| 120.8 (approx.) | Ar-C |

| 119.3 (approx.) | Ar-C |

| 117.7 (approx.) | Ar-C |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorptions for this compound are listed in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2830-2695 | Medium | H-C=O stretch (aldehyde) |

| 1710-1685 | Strong | C=O stretch (aldehyde) |

| 1600-1475 | Medium-Strong | C=C stretch (aromatic) |

| 1335-1250 | Strong | C-N stretch (aromatic amine) |

| 1250-1020 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW = 139.13), the molecular ion peak [M]⁺ is expected at m/z 139. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom ([M-1]⁺) and the formyl group ([M-29]⁺).

Experimental Workflow and Logic

The overall process for the synthesis and characterization of this compound follows a logical sequence of steps to ensure the efficient production and verification of the target compound.

Caption: General workflow for synthesis and characterization.

References

An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 2-Amino-5-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluorobenzaldehyde is a versatile bifunctional building block in organic synthesis, particularly valued in the construction of fluorinated heterocyclic compounds for pharmaceutical and materials science applications. The interplay between the nucleophilic amino group and the electrophilic aldehyde functionality, modulated by the electronic effects of the fluorine substituent, dictates its chemical reactivity. This guide provides a comprehensive technical overview of the key reactions involving the amino group of this compound, supported by experimental protocols, quantitative data from analogous systems, and mechanistic diagrams.

The presence of the electron-withdrawing fluorine atom at the 5-position influences the reactivity of the amino group. While fluorine is strongly electronegative and deactivates the aromatic ring towards electrophilic substitution through its inductive effect (-I), it can also donate electron density via a resonance effect (+M). In the para position to the amino group, these opposing effects modulate the nucleophilicity of the nitrogen atom, a critical factor in the reactions detailed below.

Key Reactions of the Amino Group

The amino group of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of complex molecules.

Heterocycle Synthesis: The Friedländer Annulation

The Friedländer synthesis is a classical and efficient method for the construction of quinoline rings. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or β-ketoester). For this compound, this reaction provides a direct route to 6-fluoroquinolines, which are important scaffolds in medicinal chemistry.

General Reaction: The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.

Experimental Protocol: Synthesis of a 6-Fluoroquinoline Derivative

This protocol is adapted from general Friedländer synthesis procedures.[1][2]

Materials:

-

This compound

-

Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, cyclohexanone)

-

Catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide, iodine)

-

Solvent (e.g., ethanol, toluene, acetic acid)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in the chosen solvent.

-

Add the catalyst (e.g., 10 mol% p-TsOH for acid catalysis or 1.2 eq. KOH for base catalysis).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

If an acidic catalyst is used, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data for Analogous Friedländer Reactions

| 2-Aminoaryl Carbonyl | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Aminobenzaldehyde | Ethyl acetoacetate | - | Acetic Acid | Reflux | - | ~100[3] |

| 2-Aminobenzaldehyde | Acetophenone | p-TsOH | Toluene | Reflux | 4 | 85[4] |

| 2-Aminoacetophenone | Ethyl acetoacetate | H₂SO₄ | Ethanol | Reflux | 2 | 92[4] |

| 2-Amino-5-chlorobenzophenone | Dimedone | P₂O₅/SiO₂ | - | - | - | -[4] |

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Amino-5-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-Amino-5-fluorobenzaldehyde, a versatile building block in medicinal chemistry and organic synthesis. This document outlines the theoretical principles governing these reactions, predicts regioselectivity, and offers detailed experimental protocols for key transformations. Quantitative data, derived from analogous compounds where direct data is unavailable, is presented in structured tables to facilitate comparison.

Core Principles: Understanding Substituent Effects

The regiochemical outcome of electrophilic aromatic substitution on this compound is dictated by the interplay of the electronic effects of its three substituents: the amino (-NH₂), fluoro (-F), and formyl (-CHO) groups.

-

Amino Group (-NH₂): As a powerful activating group, the amino group donates electron density to the aromatic ring through a strong positive mesomeric effect (+M). This significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it an ortho, para-director.

-

Formyl Group (-CHO): The aldehyde functionality is a deactivating group, withdrawing electron density from the ring via both a negative inductive effect (-I) and a negative mesomeric effect (-M). This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

-

Fluoro Group (-F): Halogens like fluorine exhibit a dual nature. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the ring through a positive mesomeric effect (+M), directing incoming electrophiles to the ortho and para positions.

Overall Reactivity and Regioselectivity:

The powerful activating and ortho, para-directing effect of the amino group is the dominant influence on the regioselectivity of electrophilic substitution reactions of this compound. The positions ortho and para to the amino group (C3 and C6, and C4 respectively) are the most activated sites for electrophilic attack. However, the formyl group at the C1 position and the fluorine atom at the C5 position introduce steric hindrance and additional electronic effects that modulate this selectivity.

The primary sites for electrophilic attack are predicted to be the C4 and C6 positions, which are para and ortho to the strongly activating amino group, respectively. The C3 position, while also activated by the amino group, is sterically hindered by the adjacent formyl group. The formyl group's meta-directing effect reinforces the activation at the C4 position.

Key Electrophilic Substitution Reactions: Predicted Outcomes and Data

This section details the predicted outcomes for common electrophilic substitution reactions on this compound. The quantitative data provided in the tables are based on reactions with analogous substituted anilines and benzaldehydes due to the limited availability of specific data for the target molecule.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to the strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. To avoid this and achieve selective nitration, the amino group is often protected, for example, by acetylation.

dot

The Ascendant Therapeutic Potential of 2-Amino-5-fluorobenzaldehyde Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, derivatives of 2-Amino-5-fluorobenzaldehyde have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities. The strategic incorporation of a fluorine atom at the C-5 position and an amino group at the C-2 position of the benzaldehyde ring bestows unique physicochemical properties upon these molecules, influencing their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities.

Synthetic Strategies and Characterization

The versatile this compound scaffold serves as a key starting material for the synthesis of a diverse array of derivatives, most notably Schiff bases and their metal complexes. The classical synthetic approach involves the condensation reaction of this compound with various primary amines or other nucleophilic reagents.

General Synthesis of Schiff Base Derivatives

A common and efficient method for the synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine in an alcoholic solvent, often catalyzed by a few drops of glacial acetic acid. The reaction mixture is typically refluxed for several hours, and the resulting Schiff base precipitates upon cooling and can be purified by recrystallization.

Experimental Protocol: Synthesis of a Representative Schiff Base Derivative

-

Dissolution: Dissolve one molar equivalent of this compound in absolute ethanol in a round-bottom flask.

-

Addition of Amine: To this solution, add one molar equivalent of the desired primary amine (e.g., a substituted aniline or an amino acid), also dissolved in a minimal amount of absolute ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid Schiff base product will typically precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

-

Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy (to confirm the formation of the imine C=N bond), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry (MS).

Anticancer Activity

Derivatives of this compound, particularly Schiff bases, have demonstrated significant cytotoxic activity against various cancer cell lines. The planar structure of the Schiff base moiety often allows for intercalation with DNA, while the presence of the fluorine atom can enhance the compound's metabolic stability and binding affinity to target proteins.

Quantitative Anticancer Data

The in vitro anticancer activity of these derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against a panel of cancer cell lines. While specific data for a wide range of this compound derivatives is an active area of research, the following table summarizes representative IC₅₀ values for analogous Schiff base compounds, highlighting their potential.

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Schiff Base of 2-Aminobenzothiazole | SP16 | HeLa | 2.517 µg/ml | Cisplatin | 17.2 µg/ml |

Note: The data presented is for analogous compounds to illustrate the potential of this class of molecules. Further research is needed to establish a comprehensive SAR for this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Putative Signaling Pathway in Cancer

Many Schiff base derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A common mechanism involves the activation of the caspase cascade. The following diagram illustrates a plausible apoptotic pathway initiated by a this compound derivative.

Caption: Putative apoptotic pathway induced by a this compound derivative.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Schiff bases and their metal complexes derived from this compound have shown promising activity against a range of bacteria and fungi. The imine group is crucial for their antimicrobial action, and chelation with metal ions can enhance their efficacy.[1]

Quantitative Antimicrobial Data

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) |

| Schiff Base Metal Complex | Co(II) complex of a fluorobenzaldehyde-triazole Schiff base | S. aureus | 0.03 |

| Schiff Base Metal Complex | Ni(II) complex of a fluorobenzaldehyde-triazole Schiff base | S. epidermidis | 0.06 |

| Schiff Base Metal Complex | Cu(II) complex of a fluorobenzaldehyde-triazole Schiff base | B. subtilis | 2 |

| Schiff Base Metal Complex | Zn(II) complex of a fluorobenzaldehyde-triazole Schiff base | S. typhi | 8 |

Note: The data presented is for analogous compounds to illustrate the potential of this class of molecules.[1] Further research is needed to establish a comprehensive SAR for this compound derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add an equal volume of the standardized inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

General Workflow for Synthesis and Antimicrobial Screening

The following diagram outlines the typical workflow from the synthesis of this compound derivatives to their antimicrobial evaluation.

Caption: General workflow for the synthesis and antimicrobial screening of this compound derivatives.

Enzyme Inhibition

The unique electronic properties imparted by the fluorine and amino substituents make this compound derivatives attractive candidates for the design of enzyme inhibitors. These compounds have the potential to interact with the active sites of various enzymes through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Logical Relationship in Enzyme Inhibition Studies

The study of enzyme inhibition by novel compounds typically follows a logical progression from initial screening to detailed kinetic analysis to understand the mechanism of inhibition.

Caption: Logical workflow for the investigation of enzyme inhibition by novel compounds.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold in the field of medicinal chemistry. Their accessible synthesis and the tunability of their steric and electronic properties allow for the generation of large libraries of compounds for biological screening. While this guide has provided an overview of their potential anticancer, antimicrobial, and enzyme inhibitory activities, based on data from analogous compounds, it is evident that further focused research on derivatives specifically from this compound is warranted. Such studies will be crucial in elucidating detailed structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The experimental protocols and conceptual frameworks presented herein provide a solid foundation for researchers to embark on or advance their investigations into this exciting class of biologically active molecules.

References

The Pivotal Role of Fluorine in Modulating the Properties of 2-Amino-5-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-fluorobenzaldehyde is a key building block in the synthesis of a wide range of high-value organic compounds, particularly in the pharmaceutical and agrochemical industries. The strategic placement of a fluorine atom on the benzaldehyde scaffold dramatically influences its physicochemical properties, reactivity, and, ultimately, the biological activity of its derivatives. This technical guide provides an in-depth analysis of the multifaceted role of the fluorine substituent in this compound, offering a comprehensive resource for researchers and developers in the field of medicinal and synthetic chemistry.

Introduction: The Significance of Fluorine in Chemical Design

The introduction of fluorine into organic molecules is a well-established strategy in modern drug design for enhancing a variety of pharmacokinetic and physicochemical properties. Fluorine's unique characteristics, including its small van der Waals radius (1.47 Å, similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, allow it to profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets without introducing significant steric hindrance. In the context of this compound, the fluorine atom serves as a powerful modulator of the molecule's electronic landscape, which in turn governs its reactivity and utility as a synthetic intermediate.

Physicochemical and Spectroscopic Profile

The presence of the fluorine atom in the 5-position of 2-aminobenzaldehyde leads to notable changes in its physical properties. A comparison with its non-fluorinated analog, 2-aminobenzaldehyde, highlights these differences.

Table 1: Physicochemical Properties of this compound vs. 2-Aminobenzaldehyde

| Property | This compound | 2-Aminobenzaldehyde |

| CAS Number | 146829-56-3 | 529-23-7 |

| Molecular Formula | C₇H₆FNO | C₇H₇NO |

| Molecular Weight | 139.13 g/mol | 121.14 g/mol |

| Appearance | Yellow to brown or red solid | Yellow solid |

| Melting Point | N/A | 32-34 °C |

| Boiling Point | ~260 °C | Not readily available |

| Density | ~1.293 g/cm³ | Not readily available |

| Solubility | N/A | Good solubility in water |

The higher molecular weight, boiling point, and density of the fluorinated compound are direct consequences of the fluorine atom's mass and its influence on intermolecular forces.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (Predicted) | δ ~9.8 (s, 1H, -CHO), δ ~7.0-7.5 (m, 3H, Ar-H), δ ~4.0-5.0 (br s, 2H, -NH₂) |

| ¹³C NMR (Predicted) | δ ~190-195 (d, -CHO), δ ~155-160 (d, ¹JCF, C-F), other aromatic carbons showing ²JCF, ³JCF, ⁴JCF couplings |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1680-1660 (C=O stretch), ~1600-1450 (C=C aromatic stretch), ~1250-1000 (C-F stretch) |

| Mass Spec (m/z) | 139.04 (M⁺) |

Note: Predicted data is based on typical values for these functional groups and the known effects of fluorine substitution.

The fluorine atom's influence is most evident in NMR spectroscopy, where spin-spin coupling between the fluorine and nearby carbon and proton nuclei provides a clear diagnostic signature.

The Role of Fluorine in Chemical Reactivity

The fluorine atom at the 5-position profoundly alters the reactivity of the aldehyde and amino groups, as well as the aromatic ring, through a combination of inductive and resonance effects.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect through the sigma bonds. This effect decreases the electron density of the entire molecule.

-

Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic ring, donating electron density. However, for fluorine, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity.

Impact on the Aldehyde Group

The strong inductive withdrawal of electrons by the fluorine atom makes the carbonyl carbon of the aldehyde group more electrophilic. This enhanced electrophilicity increases its susceptibility to nucleophilic attack, a key feature in many synthetic transformations.

Impact on the Amino Group

Conversely, the electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom of the amino group. This reduction in electron density leads to a decrease in the nucleophilicity and basicity of the amino group compared to its non-fluorinated counterpart.

Impact on the Aromatic Ring

The combination of the electron-donating amino group (an ortho-, para-director) and the electron-withdrawing but ortho-, para-directing fluorine atom creates a unique reactivity pattern for electrophilic aromatic substitution. The positions ortho and para to the activating amino group are the most likely sites for substitution.

Figure 1: Electronic influence of the fluorine atom.

Applications in Drug Discovery and Organic Synthesis

The unique properties imparted by the fluorine atom make this compound a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals. The incorporation of fluorine can lead to:

-

Enhanced Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Improved Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes.

This intermediate is particularly useful in the synthesis of heterocyclic compounds, such as quinolines and benzodiazepines, which form the core of many therapeutic agents.

Figure 2: General synthetic pathway using the title compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

While a specific, detailed synthesis for this compound is not provided in the search results, a general method can be adapted from the synthesis of similar compounds, such as the reduction of a nitro-precursor.

Reaction: Reduction of 2-nitro-5-fluorobenzaldehyde.

Materials:

-

2-nitro-5-fluorobenzaldehyde

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask, add 2-nitro-5-fluorobenzaldehyde, ethanol, and water.

-

Add iron powder and ammonium chloride to the mixture.

-

Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data to identify chemical shifts, multiplicities, and coupling constants, paying special attention to C-F and H-F couplings.

Infrared (IR) Spectroscopy:

-

Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational frequencies for the N-H, C=O, C=C, and C-F bonds.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an ESI or EI mass spectrometer to determine the molecular weight and fragmentation pattern.

Conclusion

The fluorine atom in this compound is not a passive substituent but an active modulator of the molecule's core properties. Through its potent inductive effect, it enhances the electrophilicity of the aldehyde, decreases the nucleophilicity of the amine, and provides a valuable spectroscopic handle for characterization. These modifications make this compound a highly valuable and versatile intermediate for the synthesis of complex, high-value molecules, particularly in the realm of drug discovery, where the inclusion of fluorine is a critical strategy for optimizing therapeutic potential.

2-Amino-5-fluorobenzaldehyde: A Technical Guide to Safety and Handling

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Amino-5-fluorobenzaldehyde. The information is intended to guide laboratory personnel in the safe use and management of this chemical compound.

Compound Identification and Properties

This compound is a fluorinated aromatic compound used as a building block in the synthesis of various chemical entities, particularly in medicinal chemistry and drug discovery.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 146829-56-3[1][2] |

| Molecular Formula | C₇H₆FNO[1][2] |

| MDL Number | MFCD10696885[1][2] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 139.13 g/mol [1][2][3] |

| Appearance | Yellow to brown or red solid[1][2] |

| Boiling Point | 259.9 ± 25.0 °C at 760 Torr (Predicted)[1][2] |

| Density | 1.293 ± 0.06 g/cm³ at 20°C (Predicted)[1][2][3] |

| Flash Point | 111 °C[3] |

| Refractive Index | 1.609 (Predicted)[1][2][3] |

| Solubility | No data available. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be aware of its potential risks before handling. The GHS classification provides a standardized summary of these hazards.

Table 3: GHS Hazard and Precautionary Statements

| Code | Statement |

|---|---|

| Hazard Statements | |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[1][2] |

| H315 | Causes skin irritation.[1][2][4] |

| H319 | Causes serious eye irritation.[1][2][4] |

| H335 | May cause respiratory irritation.[1][2][4] |

| Precautionary Statements | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4] |

| P264 | Wash skin thoroughly after handling.[1][4] |

| P271 | Use only outdoors or in a well-ventilated area.[1][4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][4] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[1][4] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1][4] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[4] |

| P362 | Take off contaminated clothing and wash before reuse.[1][4] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[1][4] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][4] |

Safe Handling and Storage Workflow

Proper handling and storage are critical to minimize exposure and ensure laboratory safety. The following workflow outlines the key stages for managing this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

Experimental Protocols and Procedures

4.1. Handling

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize inhalation risk.[4][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7][8]

-

Skin Protection : Wear appropriate protective gloves and a lab coat to prevent skin contact.[4][7][9] Contaminated clothing should be removed immediately and washed before reuse.[4][7]

-

Respiratory Protection : Under normal use with adequate ventilation (i.e., in a fume hood), respiratory protection may not be required. For large spills or in situations where exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][7]

-

-

General Hygiene : Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust. Wash hands thoroughly after handling the material.[4][6] Do not eat, drink, or smoke in areas where the chemical is handled.[5][6]

4.2. Storage

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7] For long-term stability, store in a freezer at temperatures below -20°C, under an inert atmosphere, and protected from light.[1][2]

-

Incompatibilities : Keep away from strong oxidizing agents.[6][10]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Table 4: First Aid Measures

| Exposure Route | Protocol |

|---|---|

| Inhalation | Move the person to fresh air.[4] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[4][6] Seek immediate medical attention.[11] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[4][7] If skin irritation occurs or persists, get medical advice/attention.[4][7] |

| Eye Contact | Immediately flush eyes with large amounts of running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][11] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting.[4] Rinse mouth thoroughly with water.[4][6] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[6] |

Fire and Accidental Release Measures

6.1. Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[6][10][12] Water spray can be used to cool closed containers.[6]

-

Specific Hazards : During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion.[4] These may include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[7][10]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

6.2. Accidental Release Measures

-

Personal Precautions : Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as described in Section 4.1. Ensure adequate ventilation.[4]

-

Containment and Cleanup : Avoid generating dust. Carefully sweep up, vacuum, or absorb the spilled solid with an inert material (e.g., sand, silica gel).[4][6] Place the material into a suitable, labeled container for disposal.[4][7]

-

Environmental Precautions : Do not let the product enter drains, soil, or other waterways.[4][6]

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. echemi.com [echemi.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 10. fishersci.com [fishersci.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. echemi.com [echemi.com]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-5-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluorobenzaldehyde is a versatile aromatic building block that has garnered significant interest in medicinal chemistry. Its unique structural features, including a reactive aldehyde group, a nucleophilic amino group, and a strategically placed fluorine atom, make it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds with promising pharmacological activities. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of the resulting molecules, making it a valuable moiety in modern drug design.

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. It covers the synthesis of key bioactive scaffolds, presents quantitative biological data, details experimental protocols for both synthesis and biological evaluation, and visualizes key signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Synthetic Applications: A Gateway to Bioactive Heterocycles

This compound serves as a key precursor for the synthesis of various heterocyclic systems, most notably quinazolines and Schiff bases. These scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.

Synthesis of 6-Fluoroquinazoline Derivatives

The ortho-disposition of the amino and aldehyde groups in this compound makes it an excellent substrate for cyclization reactions to form quinazolines. The fluorine atom at the 5-position of the benzaldehyde translates to a 6-fluoro substituent on the quinazoline ring, a feature often associated with enhanced biological activity.

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted-6-fluoroquinazolin-4(3H)-ones

This protocol describes a one-pot, three-component reaction for the synthesis of 2,3-disubstituted-6-fluoroquinazolin-4(3H)-ones from 2-amino-5-fluorobenzoic acid (a readily available precursor to the aldehyde), an aromatic amine, and an orthoester. This method can be adapted for this compound.

-

Materials: 2-Amino-5-fluorobenzoic acid, primary aromatic amine (e.g., aniline), triethyl orthoformate, catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., ethanol or DMF).

-

Procedure:

-

To a solution of 2-amino-5-fluorobenzoic acid (1 mmol) and the primary aromatic amine (1.2 mmol) in ethanol (10 mL), add triethyl orthoformate (1.5 mmol) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir for 30 minutes.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted-6-fluoroquinazolin-4(3H)-one.

-

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolines from 2-Amino-5-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a subject of intense research in medicinal chemistry and drug discovery. The synthesis of quinazoline derivatives with various substitution patterns is crucial for developing new therapeutic agents. This document provides detailed protocols for the synthesis of 6-fluoroquinazolines starting from the readily available precursor, 2-Amino-5-fluorobenzaldehyde. The fluorine substituent at the 6-position is of particular interest as it can significantly modulate the physicochemical and biological properties of the final compounds, potentially leading to enhanced efficacy and improved pharmacokinetic profiles.

Synthetic Strategies

The synthesis of quinazolines from 2-aminobenzaldehydes can be achieved through various methodologies. A particularly efficient and widely adopted method is the one-pot, three-component reaction involving a 2-aminobenzaldehyde derivative, an aldehyde, and a nitrogen source, typically ammonium acetate. This approach is advantageous due to its operational simplicity, atom economy, and the ability to generate a diverse range of substituted quinazolines in a single step.

Alternative methods include transition-metal-catalyzed cross-coupling reactions and multi-step syntheses, which may be suitable for specific substitution patterns but often require more complex procedures and purification steps.[1][2][3] This document will focus on the practical and versatile one-pot synthesis.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of various 2-substituted 6-fluoroquinazolines from this compound and a selection of aldehydes, based on typical yields reported in the literature for similar reactions.[1][2][4]

| Entry | Aldehyde (R-CHO) | Product (2-R-6-fluoroquinazoline) | Solvent | Catalyst/Reagent | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-6-fluoroquinazoline | Ethanol | Ammonium Acetate | 4-6 | 85-95 |